Methyl 4-hydroxy-2-methylbenzoate
Overview
Description
Methyl 4-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H10O3This compound is characterized by its aromatic ring structure with a hydroxyl group and a methyl ester group attached to it .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxy-2-methylbenzoate plays a significant role in biochemical reactions, primarily due to its antimicrobial activity. It interacts with various enzymes and proteins, inhibiting the growth of bacteria and fungi. The compound is known to disrupt the function of microbial cell membranes, leading to cell death. Additionally, this compound can interact with proteins involved in oxidative stress responses, further enhancing its antimicrobial efficacy .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to leakage of cellular contents and eventual cell death. In mammalian cells, this compound can influence cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cell membranes and proteins. The compound binds to membrane lipids, disrupting the lipid bilayer and increasing membrane permeability. This leads to leakage of cellular contents and cell death in microbial cells. Additionally, this compound can inhibit the activity of enzymes involved in oxidative stress responses, further contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive responses in microbial populations, potentially reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and exhibits antimicrobial activity without significant adverse effects. At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver by esterases, resulting in the formation of p-hydroxybenzoic acid and methanol. These metabolites are further processed through conjugation reactions and excreted in the urine. The compound can also influence metabolic flux, altering the levels of certain metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature, which can influence its overall distribution and efficacy .
Subcellular Localization
This compound is primarily localized in the cell membrane and cytoplasm. Its activity is influenced by its subcellular localization, as it interacts with membrane lipids and proteins. Post-translational modifications, such as phosphorylation, can affect the compound’s targeting to specific cellular compartments, further modulating its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-2-methylbenzoate can be synthesized through the esterification of 4-hydroxy-2-methylbenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde.
Reduction: Formation of 4-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-hydroxy-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 2-hydroxy-4-methylbenzoate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl 4-hydroxy-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and ester groups makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-hydroxy-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINKSGWSBJRISB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493405 | |
Record name | Methyl 4-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57556-31-7 | |
Record name | Methyl 4-hydroxy-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-hydroxy-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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